

Spectroscopic Face-Off: A Comparative Guide to N-propargyl Piperazines and Piperazinones

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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)piperazine-2-one

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For researchers, scientists, and professionals in drug development, this guide provides an objective spectroscopic comparison of N-propargyl piperazines and N-propargyl piperazinones, supported by experimental data and detailed methodologies. This analysis aims to elucidate the structural nuances and spectroscopic signatures of these two important classes of heterocyclic compounds.

The introduction of a propargyl group to the nitrogen atom of piperazine and piperazinone scaffolds imparts unique chemical properties and biological activities, making them attractive moieties in medicinal chemistry. Their potential as inhibitors of monoamine oxidase (MAO) and their role in neuroprotective signaling pathways have garnered significant interest. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and further development.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for representative N-propargyl piperazines and N-propargyl piperazinones, compiled from various sources.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ , ppm)
N-propargyl piperazine	~ 3.4 (d, 2H, N-CH ₂ -C \equiv CH), ~ 2.9 (t, 4H, piperazine CH ₂), ~ 2.5 (t, 4H, piperazine CH ₂), ~ 2.2 (t, 1H, C \equiv CH)
N-propargyl piperazinone	~ 4.1 (d, 2H, N-CH ₂ -C \equiv CH), ~ 3.5 (t, 2H, CO-N-CH ₂), ~ 3.2 (s, 2H, CO-CH ₂ -N), ~ 2.8 (t, 2H, piperazinone CH ₂), ~ 2.3 (t, 1H, C \equiv CH)

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Compound	Chemical Shift (δ , ppm)
N-propargyl piperazine	~ 79.0 (C \equiv CH), ~ 73.0 (C \equiv CH), ~ 53.0 (piperazine CH ₂), ~ 46.0 (piperazine CH ₂), ~ 44.0 (N-CH ₂ -C \equiv CH)
N-propargyl piperazinone	~ 165.0 (C=O), ~ 78.0 (C \equiv CH), ~ 74.0 (C \equiv CH), ~ 58.0 (CO-CH ₂ -N), ~ 50.0 (CO-N-CH ₂), ~ 48.0 (piperazinone CH ₂), ~ 42.0 (N-CH ₂ -C \equiv CH)

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

Compound	Key Absorptions (ν , cm ⁻¹)
N-propargyl piperazine	~ 3300 (\equiv C-H stretch), ~ 2110 (C \equiv C stretch), ~ 2950 - 2800 (C-H stretch), ~ 1100 (C-N stretch)
N-propargyl piperazinone	~ 3280 (\equiv C-H stretch), ~ 2120 (C \equiv C stretch), ~ 1650 (C=O stretch, amide), ~ 2950 - 2800 (C-H stretch), ~ 1150 (C-N stretch)

Table 4: Mass Spectrometry Data (ESI-MS)

Compound	[M+H] ⁺ (m/z) & Key Fragments
N-propargyl piperazine	Calculated for C ₇ H ₁₃ N ₂ : 125.1079. Fragmentation often involves cleavage of the piperazine ring and loss of the propargyl group. Common fragments include ions at m/z 70 and 56. ^[1]
N-propargyl piperazinone	Calculated for C ₇ H ₁₁ N ₂ O: 139.0871. Fragmentation can involve the loss of CO, cleavage of the piperazinone ring, and loss of the propargyl group.

Table 5: UV-Vis Spectroscopic Data (Solvent Dependent)

Compound	λ_{max} (nm) & Molar Absorptivity (ϵ)
N-propargyl piperazine	Generally, piperazines show weak absorptions in the near-UV region. The propargyl group itself does not significantly contribute to absorption in the standard UV-Vis range.
N-propargyl piperazinone	The lactam chromophore in piperazinones typically exhibits a π - π^* transition at shorter wavelengths (<200 nm) and a weaker n- π^* transition at longer wavelengths (~220 nm). ^{[2][3][4][5][6]}

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance spectrometer (400 MHz for ¹H, 101 MHz for ¹³C).
- Sample Preparation: 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- **¹H NMR Parameters:**
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- **¹³C NMR Parameters:**
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
- **Data Processing:** All spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- **Instrumentation:** Bruker Tensor II FTIR spectrometer.
- **Sample Preparation:** Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the sample was ground with anhydrous KBr and pressed into a thin, transparent disk.
- **Parameters:**
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16

- **Data Analysis:** The resulting spectrum was analyzed for characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

- **Instrumentation:** Agilent 6224 Accurate-Mass TOF mass spectrometer with an electrospray ionization (ESI) source.
- **Sample Preparation:** Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- **Parameters:**
 - Ionization Mode: Positive
 - Drying Gas (N₂) Flow Rate: 5 L/min
 - Drying Gas Temperature: 325 °C
 - Nebulizer Pressure: 30 psi
 - Capillary Voltage: 3500 V
- **Data Analysis:** The mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ and major fragment ions were determined.

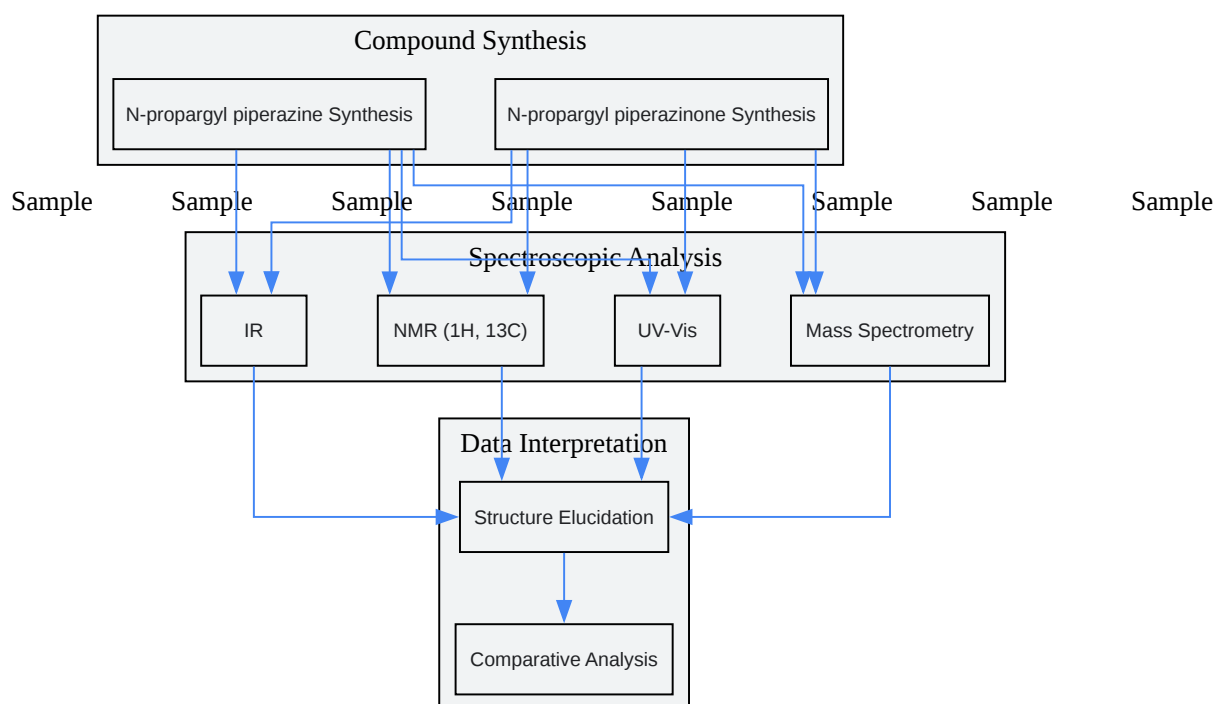
UV-Vis Spectroscopy

- **Instrumentation:** Shimadzu UV-2600 spectrophotometer.
- **Sample Preparation:** Solutions of the compounds were prepared in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) at a known concentration (typically 10^{-4} to 10^{-5} M).
- **Parameters:**
 - Wavelength Range: 200-400 nm
 - Scan Speed: Medium

- Slit Width: 1.0 nm
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) were determined from the resulting spectrum. A solvent blank was used as a reference.[7][8][9][10]

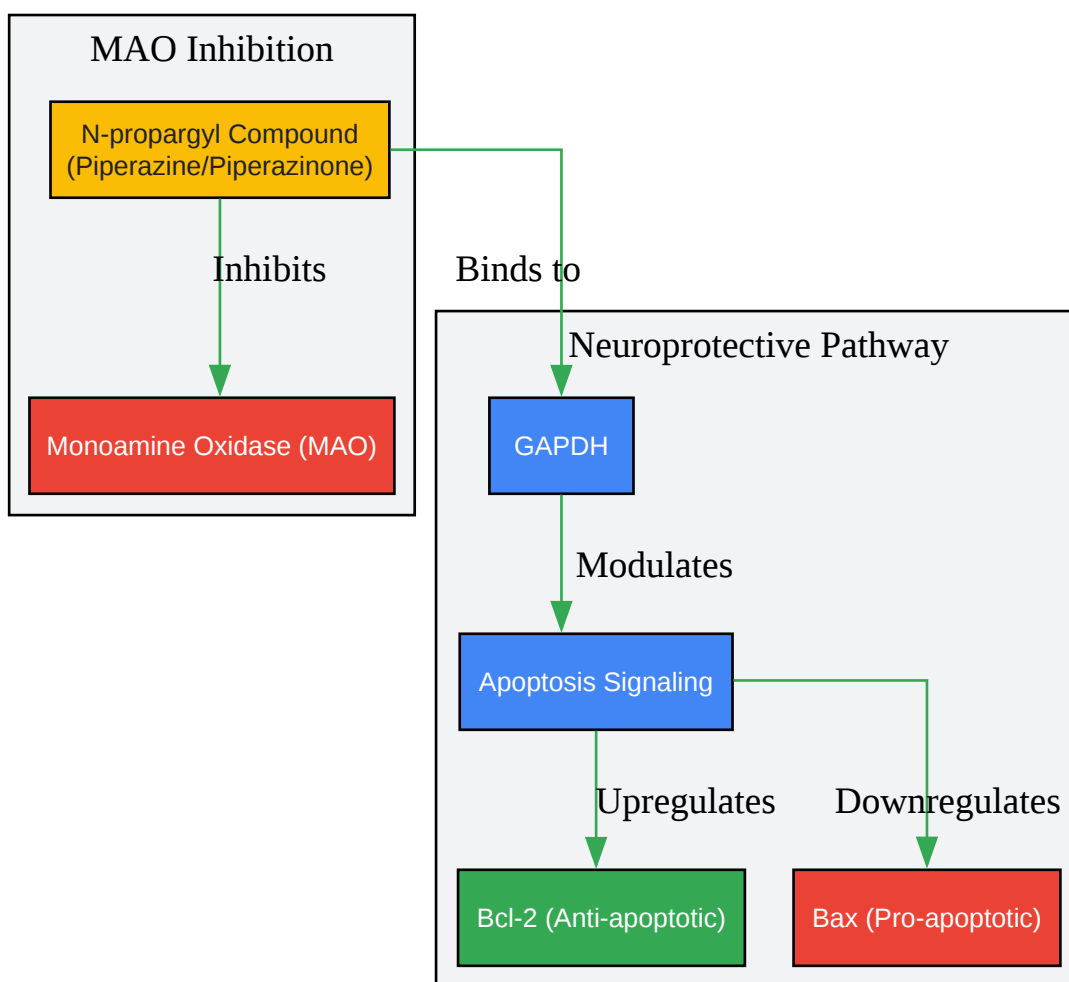
Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and a key signaling pathway associated with the biological activity of N-propargyl compounds.



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Experimental workflow for spectroscopic comparison.



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Simplified signaling pathway for N-propargyl compounds.

Discussion

The spectroscopic data reveals distinct differences between N-propargyl piperazines and their piperazinone counterparts. In the ^1H NMR spectra, the protons of the piperazinone ring, particularly those adjacent to the carbonyl group, are deshielded and appear at a downfield chemical shift compared to the protons in the piperazine ring. Similarly, in the ^{13}C NMR spectra, the presence of the carbonyl group in the piperazinone ring results in a characteristic signal around 165 ppm and influences the chemical shifts of the adjacent carbon atoms.

The most prominent difference in the IR spectra is the strong absorption band around 1650 cm^{-1} for N-propargyl piperazinones, which is characteristic of the amide $\text{C}=\text{O}$ stretching vibration.

and is absent in the spectra of N-propargyl piperazines. Both classes of compounds exhibit the characteristic alkyne $\equiv\text{C-H}$ and $\text{C}\equiv\text{C}$ stretching vibrations.

Mass spectrometry provides valuable information for the determination of the molecular weight and fragmentation patterns. The fragmentation of N-propargyl piperazines often involves the cleavage of the piperazine ring, while N-propargyl piperazinones can also undergo fragmentation through the loss of a carbon monoxide molecule.

UV-Vis spectroscopy is less informative for these compounds as the core structures do not possess strong chromophores in the 200-800 nm range. However, the lactam group in piperazinones does introduce a weak $n\text{-}\pi^*$ transition that can be observed.

The N-propargyl moiety is known to be a key pharmacophore in many monoamine oxidase (MAO) inhibitors. Propargylamines can act as mechanism-based inactivators of MAO, which is a key enzyme in the degradation of neurotransmitters like dopamine.^{[11][12]} Beyond MAO inhibition, propargylamines have been shown to possess neuroprotective effects through anti-apoptotic mechanisms.^{[1][2][13]} These compounds can interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its nuclear translocation and thereby modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.^{[2][3]}

Conclusion

This guide provides a foundational spectroscopic comparison of N-propargyl piperazines and piperazinones. The distinct spectroscopic signatures, particularly in NMR and IR, allow for clear differentiation between these two classes of compounds. The provided experimental protocols offer a standardized approach for their analysis. The visualization of the experimental workflow and a key signaling pathway offers a broader context for the importance of these compounds in medicinal chemistry and drug development. Further research with a wider range of substituted derivatives is necessary to build a more comprehensive spectroscopic library and to fully elucidate the structure-activity relationships of these promising molecules.

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